Landiolol
Overview
Description
Landiolol is an ultra-short-acting cardioselective beta-1 adrenergic blocker . It is used for the management of tachycardia in the critical care setting . It works to reduce heart rate with minimal effect over cardiac contractility (inotropy) and minimal impact on blood pressure . Landiolol is commercially available in Japan (Onoact®) and several European markets (Rapibloc®) .
Synthesis Analysis
Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate . A process for the enantioselective synthesis of Landiolol has been described in a patent . This process involves the reaction of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate with a compound of the formula 4 in the presence of an enantioselective catalyst .
Molecular Structure Analysis
The molecular formula of Landiolol is C25H39N3O8 . Its molecular weight is 509.6 . The structure of Landiolol includes an ester-bound .
Chemical Reactions Analysis
Landiolol is characterized as a drug devoid of the interactivity with membrane lipid rafts relating to β2-adrenergic receptor blockade . The differentiation between β1-blocking selectivity and non-selectivity is compatible with that between membrane non-interactivity and interactivity .
Physical And Chemical Properties Analysis
The CAS Number of Landiolol is 133242-30-5 . Its molecular formula is C25H39N3O8 and its molecular weight is 509.59 .
Scientific Research Applications
Treatment of Intraoperative Tachyarrhythmias
Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker that was originally approved in Japan for the treatment of intraoperative tachyarrhythmias . It can help prevent the re-entry of electrical impulses that can lead to certain types of arrhythmias such as atrial fibrillation (AF), atrial flutter (AFL), atrioventricular re-entry tachycardia, or atrioventricular nodal reentry tachycardia .
Management of Perioperative Tachycardia
Landiolol has gained attention for its use in the management of perioperative tachycardia, especially atrial fibrillation for both cardiac and non-cardiac surgeries . It can be the ideal agent for heart rate control due to its high β1-selectivity, potent negative chronotropic effect, a limited negative inotropic potential, and an ultrashort elimination half-life (around 4 min) .
Treatment of Tachyarrhythmias
Landiolol is known to facilitate efficient and safe rate control in non-compensatory tachycardia or dysrhythmia when administered continuously . Successful heart rate control was accomplished in 41% of cases, rhythm control was achieved in 27% of episodes, and 33% of applications showed no effect .
Use in Critical Care
Landiolol is used in critical care for patients with sudden-onset non-compensatory supraventricular tachycardia . The heart rate was significantly lower (145 (130–150) vs. 105 (100–125) bpm, p < 0.001) in a 90 min post-application observational period in all subgroups .
Potential Therapeutic Effects for Sepsis
A current meta-analysis revealed a significantly lower 28-day mortality in patients with septic shock treated with cardioselective ß-blockers (esmolol or Landiolol), suggesting a potential class effect .
Potential Therapeutic Effects for Pediatric Patients
Landiolol may have potential therapeutic effects for pediatric patients . However, more research is needed to fully understand its effects and safety in this population.
Comparison with Other Beta-Blockers
Landiolol seems to be superior to other short-acting and selective beta-blockers such as esmolol . This superiority is based on its pharmacological properties, including its ultra-short-acting nature and high β1-selectivity .
Mechanism of Action
Target of Action
Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker . The primary targets of Landiolol are the β1-adrenergic receptors, which are predominantly found in the heart. By blocking these receptors, Landiolol effectively decreases the heart rate .
Mode of Action
Landiolol exerts its effects by competitively blocking β1-adrenergic receptors . This blockade prevents the action of catecholamines, such as adrenaline and noradrenaline, on these receptors, thereby reducing heart rate and myocardial oxygen demand .
Biochemical Pathways
This results in decreased heart rate and myocardial contractility, which can help manage conditions like supraventricular tachycardia .
Pharmacokinetics
Landiolol is characterized by its ultra-short-acting nature, with an elimination half-life of around 4 minutes . It undergoes rapid metabolism by esterase in the tissues rather than by the liver, leading to its short half-life . This rapid metabolism allows for quick clearance from the body, making it suitable for use in situations where rapid titration or discontinuation is necessary .
Result of Action
The molecular and cellular effects of Landiolol’s action primarily involve a decrease in heart rate and myocardial contractility . By blocking the β1-adrenergic receptors, Landiolol prevents the increase in heart rate and contractility that would normally occur in response to sympathetic stimulation .
Action Environment
Various factors can influence the action, efficacy, and stability of Landiolol. For instance, the presence of other medications, the patient’s physiological state, and the severity of the condition being treated can all impact how Landiolol functions.
Safety and Hazards
Landiolol should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Landiolol is currently under review by the U.S. Food and Drug Administration for approval for the short-term reduction of ventricular rate in patients with supraventricular tachycardia, including atrial fibrillation and atrial flutter . If approved, it is expected to become a cornerstone therapy in the management of tachycardia in critically ill patients .
properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSZGFJQKSLLH-RBBKRZOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158026 | |
Record name | Landiolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Landiolol | |
CAS RN |
133242-30-5 | |
Record name | Landiolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133242-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Landiolol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Landiolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Landiolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Landiolol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of landiolol?
A1: Landiolol exerts its effects by selectively binding to β1-adrenergic receptors, primarily located in the heart. [] This binding competitively antagonizes the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. []
Q2: How does landiolol's high cardioselectivity impact its clinical use?
A2: Landiolol's high selectivity for β1-receptors over β2-receptors (β1/β2 ratio of 255:1) results in a rapid heart rate reduction with minimal effects on blood pressure compared to less selective β-blockers like esmolol. [, ] This makes it particularly valuable in critically ill patients where significant blood pressure changes could be detrimental.
Q3: How does landiolol affect myocardial energy metabolism during ischemia-reperfusion injury?
A3: In rat models of ischemia-reperfusion injury, high concentrations of landiolol (300 µmol/L) have been shown to preserve myocardial adenosine triphosphate content and limit the increase in inorganic phosphate. [] This suggests a protective effect on myocardial energy metabolism during ischemia-reperfusion.
Q4: Does landiolol affect seizure activity during electroconvulsive therapy?
A4: Studies have shown that landiolol, even at high doses, does not significantly alter motor or electroencephalogram seizure duration during electroconvulsive therapy. [] It effectively blunts the hyperdynamic responses, such as tachycardia and hypertension, without interfering with the therapeutic seizure activity.
Q5: What is the molecular formula and weight of landiolol hydrochloride?
A5: The molecular formula of landiolol hydrochloride is C18H32N2O6 · HCl, and its molecular weight is 412.9 g/mol.
Q6: Are there specific material compatibility concerns when administering landiolol intravenously?
A6: While specific material compatibility data is limited in the provided research, landiolol is typically administered intravenously. As with any intravenous medication, compatibility with the specific infusion set and solution being used should be confirmed.
Q7: What is the elimination half-life of landiolol, and how does it compare to other β-blockers?
A7: Landiolol has an extremely short elimination half-life of approximately 4 minutes. [, ] This is significantly shorter than other commonly used β-blockers like esmolol (half-life of 9 minutes) or metoprolol (half-life of 3–7 hours), contributing to its rapid onset and offset of action. []
Q8: How is landiolol metabolized in the body?
A8: Landiolol is rapidly hydrolyzed by esterases in the blood, primarily by cholinesterase, into its inactive metabolite. [] This rapid metabolism contributes to its ultra-short duration of action.
Q9: Has landiolol been shown to be effective in managing atrial fibrillation in preclinical models?
A9: Research in a rat model of myocardial infarction demonstrated that early intravenous landiolol administration was associated with a significant reduction in the incidence of atrial fibrillation compared to a control group. [] This suggests that landiolol may have potential as a prophylactic agent for atrial fibrillation following myocardial infarction.
Q10: What evidence supports the use of landiolol in managing electrical storm?
A10: In a study involving patients with electrical storm refractory to class III antiarrhythmic drugs, landiolol successfully terminated the electrical storm in 79% of the patients. [] This suggests a potential role for landiolol in managing difficult-to-treat electrical storms.
Q11: Are there ongoing research efforts exploring alternative routes of landiolol administration?
A11: While landiolol is primarily administered intravenously, future research could investigate alternative delivery routes like oral or subcutaneous administration to enhance patient comfort and potentially expand its clinical applications.
Q12: What analytical techniques are commonly employed to measure landiolol concentrations in biological samples?
A12: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique frequently used to quantify landiolol concentrations in plasma or serum samples. [] This method allows for accurate measurement of the drug even at very low concentrations, which is crucial for pharmacokinetic studies.
Q13: When was landiolol first approved for clinical use, and for what indication?
A13: Landiolol hydrochloride was first approved in Japan in 1995 for the treatment of intraoperative tachyarrhythmias. [] Its use has since expanded to include various other indications, particularly in critical care settings.
Q14: Are there any emerging applications of landiolol outside of its traditional cardiovascular indications?
A14: Researchers are actively exploring landiolol's potential in areas such as: * Sepsis: Investigating its potential to attenuate the harmful effects of adrenergic stress in septic shock. []* Pediatric Critical Care: Examining its role in stabilizing hemodynamics in critically ill children. []* Organ Protection: Studying its ability to protect vital organs like the kidneys during periods of ischemia or inflammation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.